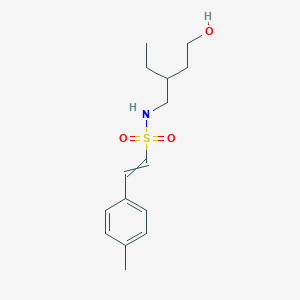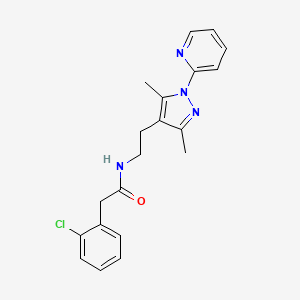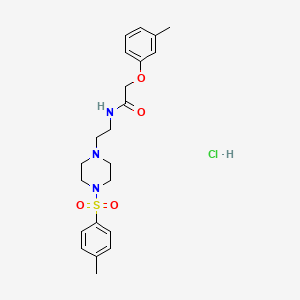
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Compounds containing 1,3,4-oxadiazole rings, closely related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, have shown promising insecticidal activities. Qi et al. (2014) reported on anthranilic diamides analogs containing 1,3,4-oxadiazole rings that exhibited good insecticidal activities against the diamondback moth (Qi et al., 2014). Similarly, Yuhao Li et al. (2013) synthesized anthranilic diamides analogs with 1,2,4- or 1,3,4-oxadiazole rings, showing good larvicidal activities against Plutella xylostella (Yuhao Li et al., 2013).
Antimicrobial and Antitubercular Activity
Research indicates that certain derivatives, including those with structures similar to this compound, possess antimicrobial properties. For example, compounds synthesized by Basavarajaiah and Mruthyunjayaswamy (2008) displayed antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008). Nayak et al. (2016) also reported on N-substituted pyrazole derivatives with notable antitubercular activities (Nayak et al., 2016).
Anticancer Potential
Compounds with 1,3,4-oxadiazole and pyrazole structures have been investigated for their potential in cancer treatment. Faheem (2018) studied novel derivatives for their toxicity assessment and tumor inhibition properties, demonstrating significant results (Faheem, 2018). Additionally, Ravinaik et al. (2021) synthesized benzamides derivatives with 1,3,4-oxadiazol and pyrazole structures, showing moderate to excellent anticancer activities (Ravinaik et al., 2021).
Antioxidant and Antidiabetic Effects
Some derivatives also exhibit antioxidant and antidiabetic properties. Bondock, Adel, and Etman (2016) synthesized functionalized 1,3,4-oxadiazoles that showed excellent antioxidant activity and protection against DNA damage (Bondock, Adel, & Etman, 2016). Lalpara et al. (2021) reported on the synthesis of dihydropyrimidine derivatives with antidiabetic screening, highlighting their α-amylase inhibition capacity (Lalpara et al., 2021).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-14-17-11(19-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-20-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVIDKNDAIXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)
![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)
![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)
![N-[cyano(oxolan-3-yl)methyl]-2-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2936233.png)
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)
![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)
![7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2936240.png)
